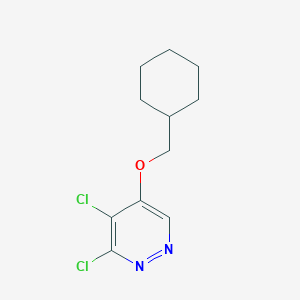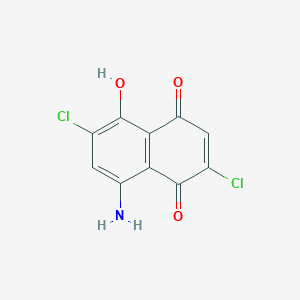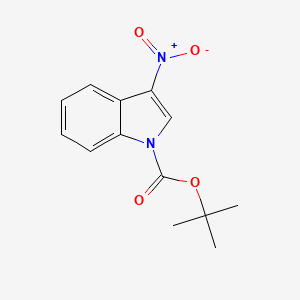![molecular formula C14H20N2O3 B11854879 7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione CAS No. 15025-45-3](/img/structure/B11854879.png)
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-7,15-diazadispiro[5252]hexadec-1-ene-8,16-dione is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include cyclization reactions, where the formation of the spirocyclic structure is a key step. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process. Industrial production also emphasizes the importance of safety measures and environmental considerations, ensuring that the manufacturing process adheres to regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of new functional groups.
Reduction: Reduction reactions can lead to the conversion of certain functional groups within the compound, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as solvent choice, temperature, and pH are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s pharmacological properties are investigated for potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione analogs: Compounds with similar spirocyclic structures but different functional groups.
Spirocyclic ketones: Compounds with similar spirocyclic frameworks but different substituents.
Diazadispiro compounds: Compounds with similar diazadispiro structures but varying ring sizes and functional groups.
Uniqueness
This compound stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
15025-45-3 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
8-hydroxy-8,16-diazadispiro[5.2.59.26]hexadec-13-ene-7,15-dione |
InChI |
InChI=1S/C14H20N2O3/c17-11-14(9-5-2-6-10-14)16(19)12(18)13(15-11)7-3-1-4-8-13/h5,9,19H,1-4,6-8,10H2,(H,15,17) |
Clave InChI |
DSNYXBNMMRQGGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=O)N(C3(CCCC=C3)C(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



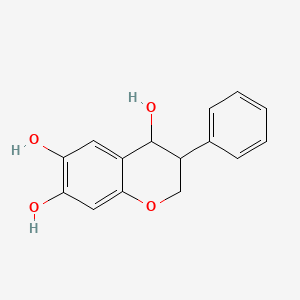
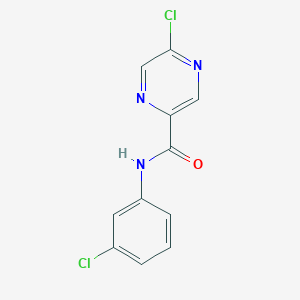
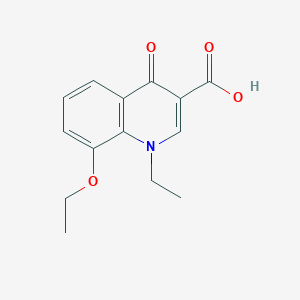
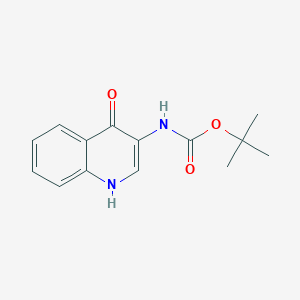


amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)
![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)

